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Compound of Interest

Compound Name: Isoapoptolidin

Cat. No.: B15600770 Get Quote

A detailed examination of isoapoptolidin analogs reveals critical insights into their biological

activity, highlighting the intricate relationship between their chemical structures and their

efficacy as inhibitors of mitochondrial F0F1-ATPase and as antiproliferative agents. This guide

provides a comprehensive comparison of these analogs, supported by quantitative data,

detailed experimental protocols, and visualizations of the key biological pathway and

experimental workflow.

Isoapoptolidin, a ring-expanded isomer of the potent anticancer agent apoptolidin, has

garnered significant interest in the field of drug discovery. While it is known to be a less potent

inhibitor of its primary molecular target, the mitochondrial F0F1-ATPase, than apoptolidin, the

study of its analogs provides a valuable platform for understanding the structural features

crucial for bioactivity.[1] This guide synthesizes the available data on the structure-activity

relationship (SAR) of isoapoptolidin analogs, offering a clear comparison of their performance

and the experimental basis for these findings.

Comparative Biological Activity of Isoapoptolidin
and Analogs
The biological activity of isoapoptolidin and a series of its analogs has been evaluated

through two primary assays: inhibition of mitochondrial F0F1-ATPase and antiproliferative

activity against transformed rat fibroblast cells (Ad12-3Y1). The results, summarized in the

table below, demonstrate a nuanced relationship between the chemical modifications of the

isoapoptolidin scaffold and the resulting biological effects.
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Compound No.
Compound
Name/Description

F0F1-ATPase
Inhibition IC50 (µM)

Antiproliferative
Activity GI50 (µM)

1 Apoptolidin 0.7 0.0065

2
Acyl derivative (C2′-

OBz)
0.3 0.0036

3
Acyl derivative (C4‴-

OAc, C23-OAc)
0.4 0.0095

4
Acyl derivative (C4‴-

OAc)
0.8 0.0098

5
Acyl derivative (C16-

OAc)
0.8 0.056

6
Acyl derivative (C3′-

OAc)
0.4 0.0027

7
Acyl derivative (C20-

OAc)
1.1 0.011

8 C20-OMe derivative 2.8 0.012

9 C21-OMe derivative 2.3 0.016

10 Isoapoptolidin 17 0.009

11
Macrolide fragment

(C20-OH)
13 5.4

12
Macrolide fragment

(C20-OMe)
14 1.4

13
Macrolide fragment

(C20-OBz)
>16 2.4

14 δ-lactone fragment 190 >12

15 Diels-Alder adduct 2.3 3.2

Data sourced from Wender et al., Organic Letters, 2006.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2533578/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-Activity Relationship Analysis
The data reveals several key SAR trends:

Ring Expansion: Isoapoptolidin (10), the 21-membered ring-expanded isomer of the 20-

membered apoptolidin (1), exhibits a dramatic decrease in F0F1-ATPase inhibitory activity

(17 µM vs 0.7 µM).[1] Interestingly, its antiproliferative activity remains potent and

comparable to that of apoptolidin. This suggests that while direct inhibition of F0F1-ATPase

is a likely contributor to the mechanism of action, other factors may play a significant role in

the cellular context.

Acylation of Hydroxyl Groups: Acylation of various hydroxyl groups on the apoptolidin

scaffold (compounds 2-7) generally results in potent antiproliferative activity, in some cases

even exceeding that of the parent compound. For instance, the C3'-OAc derivative (6) shows

the most potent antiproliferative activity (GI50 = 0.0027 µM). These modifications have a less

pronounced effect on F0F1-ATPase inhibition, with IC50 values remaining in the sub-

micromolar to low micromolar range.

Modification of the Macrolide Core: Fragmentation of the macrolide ring leads to a significant

loss of both F0F1-ATPase inhibitory and antiproliferative activities. The macrolide fragments

(11-13) show greatly reduced potency, and the smaller δ-lactone fragment (14) is essentially

inactive. This underscores the importance of the intact macrocyclic structure for biological

activity.

Structural Complexity: The Diels-Alder adduct (15), a more complex derivative, retains

moderate F0F1-ATPase inhibitory activity but has significantly diminished antiproliferative

potency. This suggests that specific spatial and electronic features of the natural product are

finely tuned for optimal cellular activity.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies.

F0F1-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the

F0F1-ATPase enzyme isolated from yeast mitochondria.
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Materials:

Yeast mitochondria preparation

Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 1 mM ATP

Test compounds dissolved in DMSO

Malachite green reagent for phosphate detection

Procedure:

Yeast mitochondria are prepared and the F0F1-ATPase is isolated according to established

protocols.

The assay is performed in a 96-well plate format.

To each well, add 50 µL of assay buffer.

Add 1 µL of the test compound at various concentrations (typically in a serial dilution). A

DMSO control is included.

The reaction is initiated by the addition of 50 µL of the F0F1-ATPase enzyme preparation.

The plate is incubated at 37°C for 30 minutes.

The reaction is stopped by the addition of 25 µL of 10% SDS solution.

To determine the amount of inorganic phosphate released, 100 µL of malachite green

reagent is added to each well.

After a 15-minute color development period, the absorbance is measured at 620 nm using a

microplate reader.

The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is

determined by plotting the inhibition percentage against the compound concentration.

Cell Proliferation Assay
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This assay determines the concentration of a compound that inhibits the growth of a specific

cell line by 50% (GI50).

Materials:

Ad12-3Y1 (E1A-transformed rat fibroblast) cell line

Complete growth medium (e.g., DMEM with 10% FBS)

Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

Ad12-3Y1 cells are seeded into 96-well plates at a density of 5,000 cells per well and

allowed to adhere overnight.

The following day, the medium is replaced with fresh medium containing serial dilutions of

the test compounds. A DMSO control is also included.

The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well,

and the plates are incubated for an additional 4 hours.

The medium is then carefully removed, and 150 µL of solubilization buffer is added to each

well to dissolve the formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

The percentage of growth inhibition is calculated relative to the DMSO control, and the GI50

value is determined by plotting the percentage of inhibition against the compound

concentration.

Visualizing the Mechanism and Workflow
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To further elucidate the concepts discussed, the following diagrams, generated using the DOT

language, illustrate the signaling pathway targeted by isoapoptolidin analogs and the general

workflow of the experimental evaluation.
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Caption: Signaling pathway of isoapoptolidin analog-induced apoptosis.
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Caption: Experimental workflow for SAR studies of isoapoptolidin analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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